2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(6-cyano-1,3-benzodioxol-5-yl)acetamide
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Overview
Description
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrazole ring, a chlorophenyl group, and a benzodioxole moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE typically involves multiple steps, including the formation of the tetrazole ring and the coupling of various functional groups. Common synthetic routes may include:
Formation of Tetrazole Ring: This can be achieved through the reaction of an azide with a nitrile under acidic or basic conditions.
Coupling Reactions: The chlorophenyl and benzodioxole groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Final Assembly: The final step involves the coupling of the tetrazole ring with the chlorophenyl and benzodioxole moieties under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE
- 2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE
- 2-[5-(2-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE
Uniqueness
The uniqueness of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H11ClN6O3 |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(6-cyano-1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C17H11ClN6O3/c18-12-4-2-1-3-11(12)17-21-23-24(22-17)8-16(25)20-13-6-15-14(26-9-27-15)5-10(13)7-19/h1-6H,8-9H2,(H,20,25) |
InChI Key |
HVZWOZIAMBKSPY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)NC(=O)CN3N=C(N=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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